![molecular formula C20H14ClNO2 B4540979 2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4540979.png)
2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide
Description
Synthesis Analysis
- The synthesis of benzo[b]furan derivatives, including those similar to 2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide, involves various methods. For instance, one approach includes the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives, highlighting the diversity in synthetic routes for such compounds (Sakata et al., 2007).
Molecular Structure Analysis
- The molecular structure of compounds similar to the target molecule has been studied, for example, in compounds like 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan. This study revealed the dihedral angle between different phenyl rings and the naphthofuran fragment, providing insights into the structural aspects of such molecules (Choi et al., 2008).
Chemical Reactions and Properties
- Benzo[b]furan compounds often exhibit diverse chemical reactions and properties. For example, one study on 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives revealed significant chemical reactivity and potential biological activities (Chandrappa et al., 2009).
Physical Properties Analysis
- The physical properties of related benzo[b]furan compounds have been studied, particularly their transition temperatures and mesophase types, as seen in a study on 5-(4-alkyl- and 4-alkoxy-phenyl)-2-cyanobenzo[b]furans (Friedman et al., 2001).
Chemical Properties Analysis
- The chemical properties of benzo[b]furan derivatives are characterized by diverse functionalities and potential for varied chemical interactions. A study on molecular structure, FT-IR, and NLO analysis of a compound similar to the target molecule, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, demonstrates the intricacies of chemical properties in such compounds (Kumar et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-dibenzofuran-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-14-7-5-13(6-8-14)11-20(23)22-15-9-10-17-16-3-1-2-4-18(16)24-19(17)12-15/h1-10,12H,11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBGLVHPPFWLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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